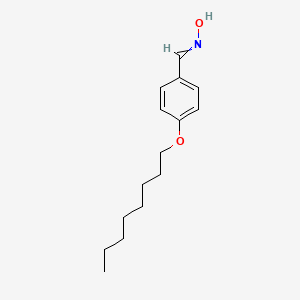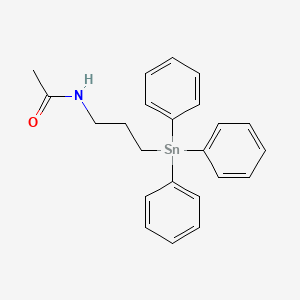
N-(3-triphenylstannylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-triphenylstannylpropyl)acetamide is an organotin compound characterized by the presence of a triphenylstannyl group attached to a propyl chain, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-triphenylstannylpropyl)acetamide typically involves the reaction of triphenyltin chloride with a suitable propylamine derivative, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-triphenylstannylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-triphenylstannylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of N-(3-triphenylstannylpropyl)acetamide involves its interaction with molecular targets through the stannyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-triphenylstannylpropyl)amine: Similar structure but with an amine group instead of an acetamide group.
Triphenyltin chloride: A precursor in the synthesis of N-(3-triphenylstannylpropyl)acetamide.
N-(3-triphenylstannylpropyl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group
Uniqueness
This compound is unique due to its specific combination of a triphenylstannyl group with an acetamide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59409-78-8 |
|---|---|
Formule moléculaire |
C23H25NOSn |
Poids moléculaire |
450.2 g/mol |
Nom IUPAC |
N-(3-triphenylstannylpropyl)acetamide |
InChI |
InChI=1S/3C6H5.C5H10NO.Sn/c3*1-2-4-6-5-3-1;1-3-4-6-5(2)7;/h3*1-5H;1,3-4H2,2H3,(H,6,7); |
Clé InChI |
ZEQVPUBIRCVWAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
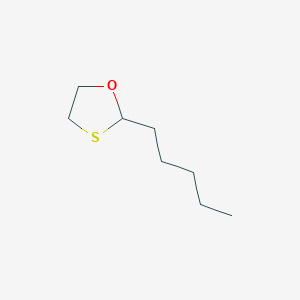
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
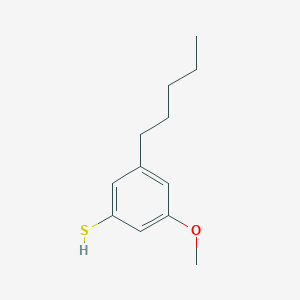
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)

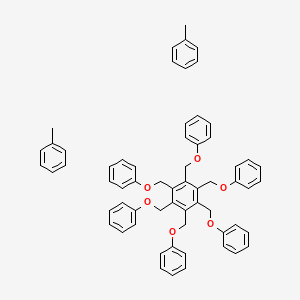
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
